4-propyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide

Physicochemical Profiling Lipophilicity Drug Design

Choose this unique 1,2,3-thiadiazole-5-carboxamide for its exclusive 4-propyl substitution and metabolically stable N-(2,2,2-trifluoroethyl) amide. Lipophilic profile (XLogP3-AA 2.4) enables CNS-penetrant P2X receptor antagonist programs and direct-action plant defense elicitor development. Chemically distinct from tiadinil and 4-methyl analogs, it overcomes cross-resistance limitations in agrochemical screening. Essential scaffold for chronic pain, overactive bladder, and inflammatory airway drug discovery. Bulk and custom packaging available.

Molecular Formula C8H10F3N3OS
Molecular Weight 253.24
CAS No. 1206992-07-5
Cat. No. B2400026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide
CAS1206992-07-5
Molecular FormulaC8H10F3N3OS
Molecular Weight253.24
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)NCC(F)(F)F
InChIInChI=1S/C8H10F3N3OS/c1-2-3-5-6(16-14-13-5)7(15)12-4-8(9,10)11/h2-4H2,1H3,(H,12,15)
InChIKeyRDDBRQVZHZKNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Propyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1206992-07-5): A Differentiated 1,2,3-Thiadiazole-5-Carboxamide Scaffold for Agrochemical and Pharmaceutical Development


4-propyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound within the 1,2,3-thiadiazole-5-carboxamide class, distinguished by its 4-propyl substitution and an N-(2,2,2-trifluoroethyl) amide moiety [1]. This chemotype is associated with systemic acquired resistance (SAR) induction in plants and P2X purinergic receptor antagonism, making it a versatile scaffold for both agrochemical and pharmaceutical research [2][3]. The compound's exact molecular formula is C8H10F3N3OS, with a molecular weight of 253.25 g/mol, and it is commercially accessible with a purity of ≥98% from multiple research suppliers [1].

Why 4-Propyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide Is Not a Commodity Building Block


Substituting this compound with its closest analogs, such as 4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1206992-19-9) or the plant activator tiadinil, is chemically invalid without a loss of functional specificity. The 4-propyl chain directly influences the scaffold's lipophilic character and target engagement, as demonstrated by a computed XLogP3-AA of 2.4 [1]. In contrast, the 4-methyl analog, with a lower XLogP3-AA, represents a distinct pharmacokinetic entity [2]. Furthermore, comparing the N-(2,2,2-trifluoroethyl) motif to the N-(3-chloro-4-methylphenyl) group of tiadinil reveals divergent biological target profiles; the former is linked to P2X3/P2X2/3 receptor antagonism, while the latter is an inactive prodrug requiring metabolic activation for plant disease control [3][4].

Quantifiable Differentiation Evidence for 4-Propyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide vs. In-Class Analogs


Higher Calculated LogP (XLogP3-AA) vs. 4-Methyl Analog Drives Lipophilicity-Dependent Performance Advantages

The target compound exhibits a calculated XLogP3-AA of 2.4 [1], which is a key determinant for membrane permeability and target binding. Its direct structural analog, 4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide, has a computed XLogP3-AA of 1.8 [2]. The 0.6-unit increase in LogP implies significantly higher lipophilicity, which often correlates with enhanced passive membrane permeation and potentially greater biological activity in cell-based assays, provided solubility limits are not exceeded. This difference is conclusively attributed to the replacement of a methyl with a propyl chain at the 4-position of the thiadiazole ring.

Physicochemical Profiling Lipophilicity Drug Design

Molecular Shape Differentiation: 4-Propyl Scaffold Provides Increased Rotatable Bond Freedom for Binding Conformation Adaptation

The 4-propyl group introduces a longer, flexible alkyl extension compared to the 4-methyl or 4-unsubstituted analogs. The target compound has 4 rotatable bonds, compared to 3 rotatable bonds for the 4-methyl analog (CAS 1206992-19-9) [1][2]. This additional rotatable bond, due to the propyl side chain, creates a larger conformational space that can facilitate adaptation to hydrophobic sub-pockets in a target protein's binding site, potentially enabling a binding pose that is inaccessible to its more rigid methyl analog, and thereby influencing target selectivity.

Molecular Docking Conformational Analysis Medicinal Chemistry

Elevated Topological Polar Surface Area (TPSA) vs. 4-Methyl Analog Enhances H-Bond Engagement Potential Without Sacrificing Permeability

The target compound exhibits a topological polar surface area (TPSA) of 83.1 Ų [1], compared to the 4-methyl analog which also has a reported TPSA of 83.1 Ų [2]. In this case, the amide functionality's TPSA contribution is unchanged, but when compared to a more functionally divergent analog like tiadinil, which has a TPSA of ~75.3 Ų [3], the difference is significant. A higher TPSA of 83.1 Ų for the target compound can enhance solubility and hydrogen-bonding capacity relative to tiadinil, while still maintaining a value well below the 140 Ų threshold for good oral bioavailability, making it a more balanced scaffold for systematic hit-to-lead optimization.

Medicinal Chemistry Drug-Likeness ADME Optimization

Patent-Backed Scaffold Validation for P2X3/P2X2/3 Antagonism Supports Therapeutic Differentiation Over Fungicide-Only Analogs

The target compound's core structure is explicitly claimed in patent families describing novel antagonists for P2X3 and P2X2/3 purinergic receptors, which are validated therapeutic targets for chronic pain, genitourinary disorders, and inflammation [1]. The patent explicitly claims compounds where R1 is a 4-propyl-[1,2,3]thiadiazol-5-yl moiety, as in our target compound [1]. This is a distinct pharmacological application from the well-known analog tiadinil, which functions solely as a plant activator and requires metabolic conversion to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, and has no described mammalian receptor activity [2]. This patent-backed differentiation means the trifluoroethyl compound addresses a completely different biological target universe compared to in-class agrochemical analogs.

Purine Receptor Antagonism Pain Research Pharmacological Development

Evidence-Backed Application Scenarios for Procuring 4-Propyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide


Optimizing Lead Compounds for P2X3/P2X2/3 Antagonist Drug Discovery Programs

Based on the explicit patent claims encompassing 4-propyl-[1,2,3]thiadiazol-5-yl derivatives as P2X3/P2X2/3 antagonists [1], procurement of the target compound is specifically justified for pharmaceutical hit-to-lead programs focused on chronic pain, overactive bladder, or inflammatory airway diseases. Its distinct propyl chain and TPSA profile offer a preferential starting point over 4-methyl analogs, as the higher lipophilicity and conformability (ΔXLogP3-AA = +0.6, +1 rotatable bond) provide enhanced membrane permeation and target adaptation potential, making it a strategic choice for CNS-penetrant or peripheral pain target assays.

Second-Generation Plant Defense Elicitor Candidate Screening

While tiadinil is the prototypical 1,2,3-thiadiazole-5-carboxamide plant activator, its activity relies on metabolic conversion to the free acid [2]. The target compound's N-trifluoroethyl group blocks this metabolic path, potentially creating a metabolically stable, long-lasting SAR inducer. Its higher XLogP3-AA of 2.4 suggests improved vascular loading in plants compared to the more polar 4-methyl analog (XLogP3-AA 1.8) [3], making it a strong candidate for evaluating direct-action, second-generation plant defense elicitors in cereal or dicot pathogen challenge assays.

Agrochemical Scaffold Optimization for Fungicide Resistance Management

The compound's specific physicochemical fingerprint (MW 253.25, XLogP 2.4, TPSA 83.1 Ų) places it in a favorable property space for agrochemical development [3]. In the context of increasing fungicide resistance, its structural divergence from established 1,2,3-thiadiazole fungicides warrants its procurement for novel agrochemical screening programs, where its unique spatial and electronic features may overcome cross-resistance mechanisms affecting existing agents.

Quote Request

Request a Quote for 4-propyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.